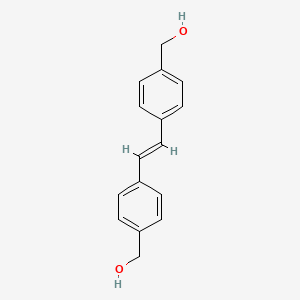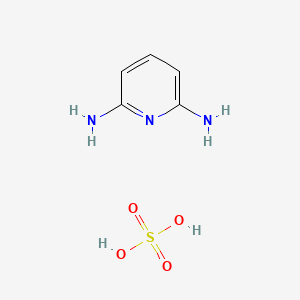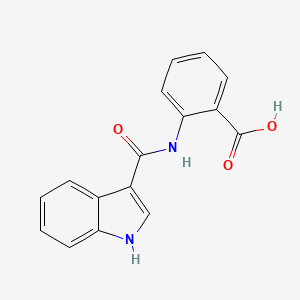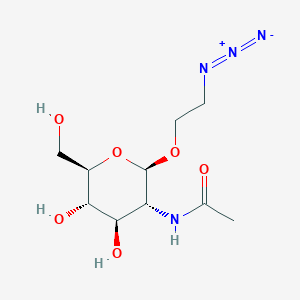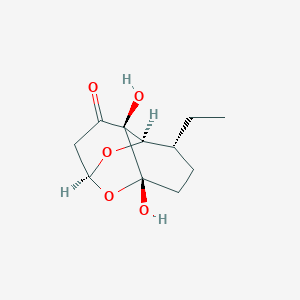
Agistatin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agistatin E: is a pyranacetal compound originally isolated from the fungus Fusarium species. It is known for its ability to inhibit cholesterol biosynthesis, making it a significant compound in biochemical research . The molecular formula of this compound is C11H16O5, and it has a molecular weight of 228.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Agistatin E is typically isolated from the Fusarium species. The isolation process involves culturing the fungus under specific conditions to produce the compound. The exact synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation from natural sources remains the primary method .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Fusarium species. The fermentation process is optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Agistatin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the pyranacetal ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Applications De Recherche Scientifique
Agistatin E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study pyranacetal chemistry and its reactivity.
Biology: this compound is studied for its role in inhibiting cholesterol biosynthesis, which is crucial for understanding metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating diseases related to cholesterol metabolism.
Industry: this compound is used in the development of biochemical assays and as a reference compound in analytical chemistry .
Mécanisme D'action
Agistatin E exerts its effects by inhibiting the enzyme involved in cholesterol biosynthesis. The exact molecular targets and pathways are still under investigation, but it is known to interfere with the mevalonate pathway, which is crucial for cholesterol production .
Comparaison Avec Des Composés Similaires
Agistatin A: Another pyranacetal compound with similar inhibitory effects on cholesterol biosynthesis.
Lovastatin: A well-known cholesterol-lowering drug that also targets the mevalonate pathway.
Simvastatin: Similar to lovastatin, it is used to lower cholesterol levels in patients .
Uniqueness: Agistatin E is unique due to its natural origin from Fusarium species and its specific inhibitory action on cholesterol biosynthesis. Unlike synthetic statins, this compound offers a natural alternative for studying cholesterol metabolism .
Propriétés
IUPAC Name |
(1S,3S,6R,7R,8R)-6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUHFDDAQPMDI-GSLIMFEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C3(C1OC(O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@]2([C@]3([C@@H]1O[C@@H](O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
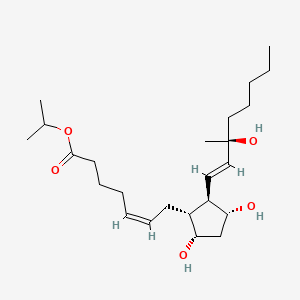
![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)

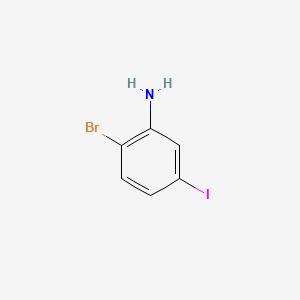
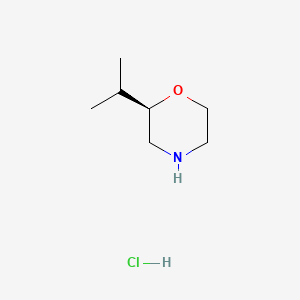
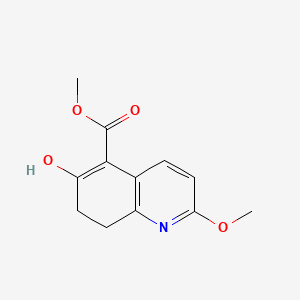

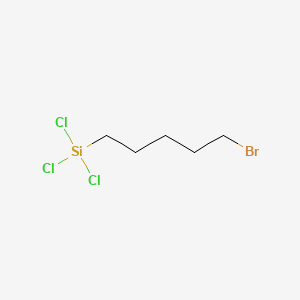
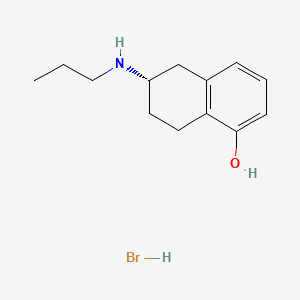
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
